3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea
Description
3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluorophenyl group and a urea moiety, which contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
3-[1-(2-fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O2/c1-17(2,23)12-20(3)16(22)19-13-7-6-10-21(11-13)15-9-5-4-8-14(15)18/h4-5,8-9,13,23H,6-7,10-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLPLQDDAYOCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C(=O)NC1CCCN(C1)C2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-fluorobenzylamine and a ketone or aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using 2-fluorobenzyl chloride or a similar reagent.
Urea Formation: The final step involves the reaction of the piperidine derivative with an isocyanate or a carbamoyl chloride to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for improved scalability, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea moiety to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the piperidine and urea moieties may contribute to the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(2-Chlorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea
- 3-[1-(2-Bromophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea
- 3-[1-(2-Methylphenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea
Uniqueness
The presence of the fluorine atom in 3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea distinguishes it from its analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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